molecular formula C10H10ClN5O B2543687 5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 887689-38-5

5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2543687
CAS RN: 887689-38-5
M. Wt: 251.67
InChI Key: CWYXCOHSDUYWHT-UHFFFAOYSA-N
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Description

The compound of interest, 5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The triazole core is a versatile scaffold that can be modified to produce compounds with a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and ynamides or alkynes in cycloaddition reactions. For instance, a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting from 4-chlorobenzenamine, with the final step involving a reaction between triazole ester and ethylene diamine under specific conditions to achieve an 88% yield . Another approach for synthesizing 5-amino-1,2,3-triazole-4-carboxylates is the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which provides a protected version of the triazole amino acid .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was elucidated using X-ray diffraction, revealing dihedral angles between the triazole ring and the phenyl rings, and the presence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including acetylation and the Dimroth rearrangement. The Dimroth rearrangement, in particular, is a transformation that can affect the chemistry of 5-amino-1,2,3-triazoles, as seen in the synthesis of HSP90 inhibitors from triazole-containing dipeptides . Additionally, acylation reactions of 5-amino-1,2,3-triazoles can lead to the formation of v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives was thoroughly investigated to understand the regioselectivity and susceptibility to acetylation, providing insights into the structural and conformational characteristics of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of 5-amino-1,2,3-triazole derivatives involves various methods, including the reaction of ester ethoxycarbonylhydrazones with primary amines, which leads to novel triazole derivatives with potential antimicrobial activities. These compounds have been synthesized to explore their chemical behavior and structure further, providing insight into their potential as scaffolds for biologically active compounds (Bektaş et al., 2007; Biagi et al., 1996).

Crystal Structure

The crystal structure of derivatives, such as 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, has been determined, providing evidence for the Dimroth rearrangement and valuable insights into the structural features essential for their biological activity (L'abbé et al., 2010).

Antimicrobial and Antitumor Activities

Antimicrobial Activities

Some newly synthesized triazole derivatives have shown good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents. This includes compounds with specific substitutions, which exhibit potent antibacterial effects against strains like Staphylococcus aureus and antifungal activities against Candida albicans (Pokhodylo et al., 2021; Bektaş et al., 2007).

Antitumor Activities

Derivatives such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from specific precursors, have been found to inhibit the proliferation of certain cancer cell lines, indicating their potential utility in cancer therapy (Hao et al., 2017).

Chemical Behavior and Applications

Chemical Behavior

The study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has provided insights into the reactivity and potential applications of these compounds in developing novel pharmaceuticals. Their synthesis, structure, and properties have been extensively characterized to understand their potential uses further (Dzygiel et al., 2004).

Ruthenium-Catalyzed Synthesis

A ruthenium-catalyzed synthesis method has been developed for 5-amino-1,2,3-triazole-4-carboxylates, offering a route to triazole-based scaffolds that bypasses the Dimroth rearrangement. This method enables the preparation of triazole-containing dipeptides and compounds with activity as HSP90 inhibitors, showcasing the versatility of triazole derivatives in medicinal chemistry (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-1-(3-chloro-4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-5-2-3-6(4-7(5)11)16-9(12)8(10(13)17)14-15-16/h2-4H,12H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYXCOHSDUYWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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